molecular formula C13H13NO B6508888 4-[(3-methylphenoxy)methyl]pyridine CAS No. 1455861-82-1

4-[(3-methylphenoxy)methyl]pyridine

Cat. No.: B6508888
CAS No.: 1455861-82-1
M. Wt: 199.25 g/mol
InChI Key: MYPOBKMQVYHMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-methylphenoxy)methyl]pyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 199.099714038 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3-methylphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPOBKMQVYHMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-[(3-methylphenoxy)methyl]pyridine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The confluence of structurally simple, yet biologically potent scaffolds is a cornerstone of modern medicinal chemistry. Pyridine and its derivatives have long been recognized for their versatile roles in drug design, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1][2][3][4] When coupled with the phenoxy ether linkage, a motif present in numerous bioactive molecules, the resulting structures present a compelling area for exploration in the quest for novel therapeutic agents.[5][6] This guide provides a comprehensive technical overview of a specific embodiment of this chemical marriage: 4-[(3-methylphenoxy)methyl]pyridine. While this particular molecule is not extensively documented in the public domain, its constituent parts suggest a high potential for biological activity. This document, therefore, serves as a foundational resource for researchers and drug development professionals, offering a roadmap for its synthesis, characterization, and prospective applications. By leveraging established chemical principles and drawing parallels from closely related analogues, we aim to equip scientists with the knowledge necessary to unlock the potential of this and similar chemical entities.

Molecular Architecture and Identification

The fundamental structure of this compound comprises a pyridine ring linked to a 3-methylphenoxy group through a methylene ether bridge. This arrangement offers a unique spatial and electronic profile, which is critical for its interaction with biological targets.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
CAS Number Not assigned (as of the last update)
Canonical SMILES Cc1cccc(OCc2ccncc2)c1

Predicted Physicochemical Characteristics

While experimental data for this specific molecule is scarce, we can infer its physicochemical properties based on its constituent functional groups and data from analogous compounds. These predicted values are crucial for designing experimental protocols, including solvent selection for synthesis and purification, and for preliminary assessment of its drug-likeness.[7]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Melting Point (°C) 40 - 70Solid at room temperature is expected due to the planar aromatic rings and molecular weight. Similar bi-aryl ethers often fall in this range.
Boiling Point (°C) > 300High boiling point is anticipated due to the molecular weight and polar nature of the pyridine ring.
Solubility Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The pyridine nitrogen allows for some aqueous solubility, but the dominant aromatic character suggests better solubility in organic solvents.[2]
pKa (of pyridinium ion) ~5.0 - 5.5The basicity of the pyridine nitrogen is expected to be slightly lower than that of pyridine itself due to the electron-withdrawing effect of the ether linkage.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5This value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral drug candidates.[7]

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis.[8][9][10][11] This well-established S(_N)2 reaction involves the nucleophilic attack of a deprotonated phenol (phenoxide) on an alkyl halide.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product 3-Methylphenol 3-Methylphenol Base (e.g., NaOH, K2CO3) Base (e.g., NaOH, K2CO3) 3-Methylphenol->Base (e.g., NaOH, K2CO3) Deprotonation 4-(Chloromethyl)pyridine Hydrochloride 4-(Chloromethyl)pyridine Hydrochloride SN2 Reaction SN2 Reaction 4-(Chloromethyl)pyridine Hydrochloride->SN2 Reaction Base (e.g., NaOH, K2CO3)->SN2 Reaction Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Heat (e.g., 60-80 °C) Heat (e.g., 60-80 °C) Aqueous Work-up Aqueous Work-up Extraction with Organic Solvent Extraction with Organic Solvent Aqueous Work-up->Extraction with Organic Solvent Column Chromatography Column Chromatography Extraction with Organic Solvent->Column Chromatography This compound This compound Column Chromatography->this compound SN2 Reaction->Aqueous Work-up Crude Product

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reactant Preparation: To a solution of 3-methylphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq) in the same solvent dropwise at room temperature. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.

Expected Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
~8.6d2HH-2, H-6 (Pyridine)
~7.3d2HH-3, H-5 (Pyridine)
~7.2t1HH-5' (Phenoxy)
~6.8d1HH-6' (Phenoxy)
~6.7s1HH-2' (Phenoxy)
~6.6d1HH-4' (Phenoxy)
~5.1s2H-CH₂-
~2.3s3H-CH₃
¹³C NMR Predicted δ (ppm) Assignment
~158C-1' (Phenoxy)
~150C-2, C-6 (Pyridine)
~147C-4 (Pyridine)
~139C-3' (Phenoxy)
~130C-5' (Phenoxy)
~122C-3, C-5 (Pyridine)
~121C-6' (Phenoxy)
~115C-2' (Phenoxy)
~112C-4' (Phenoxy)
~70-CH₂-
~21-CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.[12][13]

  • Infrared (IR) Spectroscopy: Key expected peaks include C-O-C stretching vibrations for the ether linkage around 1250-1000 cm⁻¹, C=N and C=C stretching vibrations for the pyridine and benzene rings in the 1600-1400 cm⁻¹ region, and C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.[13]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 199.25 in high-resolution mass spectrometry. Common fragmentation patterns would involve cleavage of the ether bond.

Potential Applications in Drug Discovery and Development

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] The introduction of a phenoxy-methyl substituent at the 4-position can modulate the molecule's steric and electronic properties, potentially leading to novel biological activities.

  • Anticancer Activity: Many phenoxy-pyridine derivatives have been investigated as inhibitors of various kinases, which are key targets in oncology.[5] The structural motifs within this compound suggest it could be explored for similar activities.

  • Antimicrobial and Antifungal Properties: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[1] This compound could be screened against a panel of bacterial and fungal strains to assess its potential in this area.

  • Agrochemicals: The phenoxy-acetic acid herbicides are a well-known class of agrochemicals. The related phenoxy-pyridine structure of the title compound suggests potential applications as a herbicide or plant growth regulator.[6][14]

  • Neurological Disorders: The pyridine ring is a common feature in centrally acting drugs.[15] Depending on its ability to cross the blood-brain barrier, this compound could be a starting point for the development of agents targeting neurological disorders.

In Silico ADME/Tox Profiling Workflow

In modern drug discovery, it is essential to assess the potential Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound early in the development process.[16][17][18][19] In silico methods provide a rapid and cost-effective way to predict these properties.

cluster_input Input cluster_prediction ADME/Tox Prediction cluster_analysis Analysis & Decision Making Chemical Structure (SMILES) Chemical Structure (SMILES) Physicochemical Properties (LogP, pKa, Solubility) Physicochemical Properties (LogP, pKa, Solubility) Chemical Structure (SMILES)->Physicochemical Properties (LogP, pKa, Solubility) Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) Physicochemical Properties (LogP, pKa, Solubility)->Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) Distribution (e.g., Plasma Protein Binding, Blood-Brain Barrier Penetration) Distribution (e.g., Plasma Protein Binding, Blood-Brain Barrier Penetration) Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption)->Distribution (e.g., Plasma Protein Binding, Blood-Brain Barrier Penetration) Metabolism (e.g., CYP450 Inhibition/Induction) Metabolism (e.g., CYP450 Inhibition/Induction) Distribution (e.g., Plasma Protein Binding, Blood-Brain Barrier Penetration)->Metabolism (e.g., CYP450 Inhibition/Induction) Excretion (e.g., Renal Clearance) Excretion (e.g., Renal Clearance) Metabolism (e.g., CYP450 Inhibition/Induction)->Excretion (e.g., Renal Clearance) Toxicity (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity) Toxicity (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity) Excretion (e.g., Renal Clearance)->Toxicity (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity) Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) Toxicity (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity)->Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) Lead Optimization Strategy Lead Optimization Strategy Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)->Lead Optimization Strategy

Figure 3: A generalized workflow for in silico ADME/Tox profiling.

Safety and Handling

As a novel chemical entity, this compound should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A full safety data sheet (SDS) should be developed once sufficient toxicological data is available.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. This guide has provided a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. By leveraging the well-established Williamson ether synthesis and standard analytical techniques, researchers can readily access this molecule for further investigation. The insights into its predicted properties and potential biological activities aim to stimulate further research into this and related compounds, ultimately contributing to the discovery of new therapeutic agents and other valuable chemical products.

References

  • Williamson Ether Synthesis Lab Report. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. Available at: [Link]

  • Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available at: [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Publishing. Available at: [Link]

  • Phenoxy-pyridyl-pyrimidine compounds and methods of use. Google Patents.
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Semantic Scholar. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. RSC Publishing. Available at: [Link]

  • Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. PubMed. Available at: [Link]

  • In silico prediction of the ADME/Tox properties of newly designed harmine derivatives. ResearchGate. Available at: [Link]

  • Pyridine, 3-[(4-phenoxyphenoxy)methyl]- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • In silico ADME-Tox modeling: progress and prospects. PubMed. Available at: [Link]

  • Synthesis and nuclear magnetic resonance spectroscopic, mass spectroscopic, and plasma amine oxidase inhibitory properties of analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Available at: [Link]

  • In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

  • 4-methyl pyridine, 108-89-4. The Good Scents Company. Available at: [Link]

  • In silico prediction of ADME and pharmacokinetics. Report of an expert meeting organised by COST B15. PubMed. Available at: [Link]

  • Chapter 2. Available at: [Link]

  • 3-(4-methylphenyl)pyridine Properties. EPA. Available at: [Link]

  • Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. ResearchGate. Available at: [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Available at: [Link]

  • Prediction of Physicochemical Properties of Energetic Materials for Identification of Treatment Technologies for Waste Streams. DTIC. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

Sources

Therapeutic Potential of Pyridine Ether Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Pyridine Ether

In modern medicinal chemistry, linkers are rarely passive structural connectors. They are functional determinants of a molecule's physicochemical profile and binding trajectory. The pyridine ether moiety—specifically the 2-, 3-, or 4-pyridyloxy motif—has emerged as a superior bioisostere to the classical diphenyl ether.

By introducing a nitrogen atom into the aromatic ring, drug developers can simultaneously address three critical failure modes in lead optimization:

  • Metabolic Liability: The electron-deficient pyridine ring resists oxidative metabolism (CYP450-mediated hydroxylation) better than electron-rich phenyl rings.

  • Solubility-Limited Absorption: The pyridine nitrogen serves as a weak base and hydrogen bond acceptor (HBA), lowering LogD and improving aqueous solubility.

  • Conformational Entropy: The specific electronic repulsion between the pyridine nitrogen lone pair and the ether oxygen lone pair restricts torsional freedom, pre-organizing the ligand for target binding ("conformational lock").

This guide details the rationale, synthetic pathways, and experimental validation of pyridine ether linkers in therapeutic candidates.

Physicochemical & Structural Rationale[1][2][3]

Electronic Modulation and Metabolic Stability

The replacement of a phenyl ring with a pyridine ring (the "N-scan") profoundly alters the electronic landscape of the ether linker.

  • Phenyl Ether: The oxygen lone pair donates electron density into the phenyl ring (+M effect), activating the para and ortho positions for CYP450-mediated oxidation.

  • Pyridine Ether: The electronegative nitrogen atom pulls density from the ring (-I and -M effects). This deactivates the ring towards electrophilic metabolic attack.

Table 1: Comparative Properties of Phenyl Ether vs. Pyridine Ether

FeatureDiphenyl EtherPhenyl-Pyridine EtherImpact on Drug Design
Electronic Nature Electron-rich (Activated)Electron-deficient (Deactivated)Pyridine resists oxidative metabolism.
H-Bonding None (Hydrophobic)Pyridine N is HBAImproved solubility; potential for specific receptor interactions.
LogP (Lipophilicity) HighModerate/LowerImproved bioavailability and reduced non-specific binding.
pKa Neutral~5.2 (Pyridine conjugate acid)Tunable ionization state for solubility.
Conformation Flexible Twist (~90°)Biased TwistReduced entropic penalty upon binding.
The Conformational "Lock"

In 2-alkoxypyridines and 2-phenoxypyridines, the conformation is governed by the anomeric effect and dipole minimization . The lone pair on the ether oxygen and the lone pair on the pyridine nitrogen repel each other. This repulsive interaction disfavors the coplanar syn conformation (where lone pairs are parallel) and biases the molecule towards a specific twisted geometry that is often distinct from the flexible diphenyl ether. This "pre-organization" can significantly boost potency if it matches the bioactive conformation.

Synthetic Methodologies

The construction of pyridine ethers is robust, but the choice of method depends heavily on the electronics of the pyridine ring.

Decision Logic for Synthesis

The following decision tree outlines the optimal synthetic route based on substrate availability and electronic properties.

Synthesis_Decision_Tree Start Target: Pyridine Ether Synthesis CheckPos Is the Halogen on 2- or 4-position of Pyridine? Start->CheckPos CheckEWG Are strong EWGs present (e.g., -NO2, -CN, -CF3)? CheckPos->CheckEWG Yes MethodBuchwald Method B: Pd-Catalyzed (Buchwald-Hartwig) CheckPos->MethodBuchwald No (3-position) MethodSNAr Method A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->MethodSNAr Yes (Activated) CheckEWG->MethodBuchwald No (Neutral) CheckBoronic Is Pyridine available as Boronic Acid? MethodBuchwald->CheckBoronic If Halide Fails MethodChanLam Method C: Cu-Catalyzed (Chan-Lam Coupling) CheckBoronic->MethodChanLam Yes

Figure 1: Synthetic decision tree for selecting the optimal coupling strategy for pyridine ethers.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the workhorse method for 2-chloropyridines and 4-chloropyridines, especially those with additional electron-withdrawing groups (EWG).

Protocol: General SNAr for 4-Phenoxypyridine Formation

  • Reagents: 4-Chloropyridine derivative (1.0 equiv), Phenol derivative (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential to solvate the cation and leave the phenoxide "naked").

  • Procedure:

    • Charge a reaction vial with the phenol and

      
       in DMF. Stir at RT for 15 min to generate the phenoxide.
      
    • Add the 4-chloropyridine.[1]

    • Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.

    • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc. Wash organic layer with 1N NaOH to remove unreacted phenol.

  • Why it works: The pyridine nitrogen acts as an electron sink (similar to a nitro group in benzene), stabilizing the Meisenheimer complex intermediate.

Method B: Buchwald-Hartwig Cross-Coupling

Required for 3-halopyridines or electron-rich 2/4-halopyridines where SNAr is sluggish.

Protocol: Pd-Catalyzed Etherification

  • Catalyst System:

    
     (2-5 mol%) with a bulky phosphine ligand like RockPhos  or tBuXPhos .
    
  • Base:

    
     or 
    
    
    
    (weaker bases reduce side reactions compared to NaOtBu).
  • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Combine aryl halide, phenol, base, and catalyst precursor in a sealed tube under Argon.

    • Heat to 100 °C overnight.

    • Note: Pyridines can coordinate to Pd, poisoning the catalyst. Using bulky biaryl phosphine ligands prevents this coordination and facilitates reductive elimination.

Medicinal Chemistry Case Study: Kinase Inhibitors

The most prominent validation of the pyridine ether linker is found in the "Type II" kinase inhibitors, such as Sorafenib (Nexavar) and Regorafenib .

The Sorafenib Architecture

Sorafenib acts as a multi-kinase inhibitor (VEGFR, PDGFR, RAF). Its structure features a central 4-phenoxypyridine-2-carboxamide core.

  • Role of the Linker: The ether oxygen connects the central phenyl ring (which occupies the hydrophobic pocket) to the pyridine ring (which directs the amide towards the hinge region/DFG motif).

  • Why Pyridine?

    • H-Bonding: The pyridine nitrogen is involved in a water-mediated hydrogen bond network within the active site.

    • Geometry: The ether linkage allows the molecule to adopt the necessary "kinked" conformation required to bind the inactive (DFG-out) conformation of the kinase. A rigid biphenyl bond would not accommodate this geometry.

    • Solubility: The pyridine ring significantly improves the solubility of the otherwise highly lipophilic diarylurea scaffold.

Impact on Potency

In SAR studies leading to Sorafenib, analogs replacing the pyridine ether with a diphenyl ether showed:

  • Reduced Solubility: >10-fold drop in aqueous solubility.

  • Loss of Potency: The loss of the pyridine nitrogen acceptor removed a critical anchoring interaction, reducing inhibitory potency against B-Raf.

Experimental Validation Workflow

To validate the utility of a pyridine ether bioisostere in your own program, follow this screening cascade:

Table 2: Validation Assays for Pyridine Ether Analogues

AssayPurposeSuccess Metric
Microsomal Stability (HLM/MLM) Assess resistance to oxidative metabolism.Intrinsic Clearance (

) < 20 µL/min/mg protein.
LogD (pH 7.4) Measure lipophilicity at physiological pH.Target range: 1.0 – 3.0 (Pyridine should lower LogD vs Phenyl).
Kinetic Solubility Determine aqueous solubility limit.> 50 µM in PBS.
PAMPA / Caco-2 Assess membrane permeability.

>

cm/s (Ensure N-atom doesn't hurt permeability).
Diagram: Metabolic Stability Logic

The following diagram illustrates the mechanistic basis for the stability improvement.

Metabolic_Stability Substrate Phenyl Ether Linker CYP CYP450 Enzyme (Oxidative Attack) Substrate->CYP High Affinity Metabolite Hydroxylated Product (High Clearance) CYP->Metabolite Rapid Oxidation Stable Metabolically Stable (Low Clearance) CYP->Stable No Reaction PySubstrate Pyridine Ether Linker PyInteraction N-atom withdraws density (Deactivates Ring) PySubstrate->PyInteraction PyInteraction->CYP Reduced Affinity for Oxidation

Figure 2: Mechanistic comparison of oxidative susceptibility between phenyl and pyridine ethers.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Wilhelm, S. M., et al. (2006). "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link

Sources

A Tale of Two Cores: A Technical Guide to 4-[(3-methylphenoxy)methyl]pyridine and 4-(3-methylphenoxymethyl)piperidine for the Drug Discovery Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Aromaticity vs. Saturation in a Bioactive Scaffold

For the discerning researcher in drug development, the choice of a core heterocyclic scaffold is a decision of paramount importance, dictating the future trajectory of a lead candidate's physicochemical properties, metabolic fate, and ultimately, its therapeutic efficacy. This guide provides a detailed technical examination of two structurally related yet electronically distinct molecules: 4-[(3-methylphenoxy)methyl]pyridine and its saturated counterpart, 4-(3-methylphenoxymethyl)piperidine. We will dissect the nuanced yet critical differences imparted by the aromatic pyridine core versus the saturated piperidine ring, offering insights to inform rational drug design and development.

Part 1: The Core Distinction: Physicochemical Properties

The fundamental difference between the pyridine and piperidine moieties lies in their electronic nature and three-dimensional shape. The pyridine ring is a flat, aromatic system, while the piperidine ring is a flexible, saturated heterocycle that predominantly adopts a chair conformation. This distinction has profound implications for the molecules' physicochemical properties, which are summarized below.

PropertyThis compound (Predicted)4-(3-methylphenoxymethyl)piperidine (Predicted)Significance in Drug Discovery
pKa ~5.5 - 6.0~10.5 - 11.0[1]The basicity of the nitrogen atom is dramatically different. The pyridine is weakly basic, while the piperidine is a much stronger base. This will govern the ionization state at physiological pH, impacting solubility, receptor interactions, and off-target effects.
logP (Octanol/Water) ~2.5 - 3.0~2.0 - 2.5[1]The aromatic pyridine derivative is predicted to be more lipophilic than its saturated counterpart. This has implications for aqueous solubility, membrane permeability, and potential for non-specific binding.
Water Solubility LowerHigher (especially in protonated form)The higher basicity of the piperidine derivative allows for the formation of highly water-soluble salts, which is often advantageous for formulation.
Molecular Shape Planar pyridine ring3D chair conformation of the piperidine ringThe three-dimensional structure of the piperidine analog allows for specific spatial arrangements of substituents, which can be critical for precise interactions with a biological target. The planarity of the pyridine may favor different binding modes, such as π-stacking.[2]

Part 2: Synthesis and Chemical Reactivity: A Comparative Overview

The synthetic routes to these two molecules, while starting from similar precursors, diverge based on the desired core.

Synthesis of this compound

The synthesis of the pyridine derivative typically involves the nucleophilic substitution of a leaving group on a 4-methylpyridine derivative with 3-methylphenoxide.

cluster_0 Synthesis of this compound 4-chloromethylpyridine 4-(Chloromethyl)pyridine Reaction Reaction 4-chloromethylpyridine->Reaction Electrophile 3-methylphenol 3-Methylphenol 3-methylphenol->Reaction Nucleophilic attack Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product_Pyridine This compound Reaction->Product_Pyridine Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

  • Preparation of Sodium 3-methylphenoxide: To a solution of 3-methylphenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in DMF.

  • Work-up: Heat the reaction mixture to 60 °C for 4 hours. After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 4-(3-methylphenoxymethyl)piperidine

The synthesis of the piperidine derivative can be achieved through two primary routes: either by reduction of the corresponding pyridine derivative or by building the piperidine ring with the side chain already in place.

cluster_1 Synthesis of 4-(3-methylphenoxymethyl)piperidine Pyridine_Derivative This compound Reduction Reduction Pyridine_Derivative->Reduction Reducing_Agent Reducing Agent (e.g., H2/PtO2, NaBH4) Reducing_Agent->Reduction Solvent_Reduction Solvent (e.g., Acetic Acid, Ethanol) Solvent_Reduction->Reduction Product_Piperidine 4-(3-methylphenoxymethyl)piperidine Reduction->Product_Piperidine Catalytic Hydrogenation cluster_2 HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Injection UV_Detector UV Detector (254 nm) HPLC_System->UV_Detector Elution Data_Analysis Data Analysis (Purity Assessment) UV_Detector->Data_Analysis Chromatogram

Sources

Strategic Deployment of the Phenoxy-Methyl-Pyridine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Phenoxy-Methyl-Pyridine (PMP) motif—specifically defined by a pyridine ring linked to a phenoxy group via a methylene spacer (


)—represents a "privileged scaffold" in modern medicinal chemistry. Unlike direct biaryl ethers, the methylene insertion introduces a specific angulation (

) and rotational freedom that allows the terminal aromatic rings to adopt distinct "butterfly" or "orthogonal" conformations.

This guide analyzes the PMP scaffold's utility in optimizing lipophilicity (LogP), solubility, and target affinity. We explore its critical role in Type II Kinase Inhibitors (specifically c-Met) and broad-spectrum antimicrobial agents , supported by robust synthetic protocols and mechanistic insights.

Structural & Electronic Pharmacophore Analysis

The PMP scaffold is not merely a linker; it is a functional pharmacophore. Its efficacy stems from three synergistic properties:

The "Hinge" Effect (Entropic Penalty vs. Fit)

The methylene spacer breaks the conjugation between the pyridine and the phenoxy ring.

  • Consequence: The two aromatic systems are electronically isolated.

  • Benefit: This allows the pyridine nitrogen to act as a dedicated Hydrogen Bond Acceptor (HBA) without electron density perturbation from the phenoxy ring.

  • Geometry: The

    
     bond angle (~110-120°) combined with the 
    
    
    
    methylene linkage creates a "kinked" geometry, often required to navigate the narrow channels of enzyme active sites (e.g., the ATP-binding pocket gatekeeper residues).
Pyridine Nitrogen: The Solubility Switch

Replacing a benzene ring with pyridine in this scaffold typically lowers LogP by 0.5–1.0 units.

  • pKa Modulation: The pyridine nitrogen (pKa ~5.2) can be protonated in acidic endosomes or formulated as a salt, drastically improving aqueous solubility compared to the biphenyl-ether analog.

  • Interaction: In kinase pockets, this nitrogen often forms water-mediated H-bonds with residues like Asp or Glu .

Synthetic Architectures

There are two dominant pathways to construct the PMP scaffold. The choice depends strictly on the sensitivity of the substituents on the aromatic rings.

Pathway A: Nucleophilic Substitution ( )
  • Mechanism: Williamson Ether Synthesis.[1][2][3][4][5]

  • Reagents: Phenol + 2-(Chloromethyl)pyridine + Base (Cs2CO3 or NaH).

  • Utility: Best for robust substrates. High yield, scalable.

Pathway B: Mitsunobu Condensation
  • Mechanism: Dehydration coupling.

  • Reagents: Phenol + 2-Pyridinemethanol +

    
     + DIAD/DEAD.
    
  • Utility: Required when the substrate contains base-sensitive groups (e.g., esters, nitriles).

Synthetic Decision Logic (Visualization)

SyntheticLogic Start Target: Phenoxy-Methyl-Pyridine Check Are substituents base-sensitive? Start->Check PathA Pathway A: Williamson Ether Check->PathA No PathB Pathway B: Mitsunobu Check->PathB Yes StepA2 Substrate: 2-(Chloromethyl)pyridine PathA->StepA2 StepB2 Substrate: 2-Pyridinemethanol PathB->StepB2 StepA1 Reagents: Cs2CO3, DMF, 80°C Product Isolated PMP Scaffold StepA1->Product StepA2->StepA1 StepB1 Reagents: PPh3, DIAD, THF, 0°C StepB1->Product StepB2->StepB1

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate stability.

Detailed Experimental Protocol

Objective: Synthesis of 2-((4-fluorophenoxy)methyl)pyridine (Representative PMP). Method: Pathway A (Williamson Ether Synthesis).[2][4]

Reagents & Setup
  • Substrate 1: 4-Fluorophenol (1.0 eq, 10 mmol)

  • Substrate 2: 2-(Chloromethyl)pyridine hydrochloride (1.1 eq, 11 mmol)

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

  • Catalyst: Potassium Iodide (KI), catalytic amount (0.1 eq) – Critical for accelerating the reaction via Finkelstein substitution in situ.

Step-by-Step Workflow
  • Activation: In a 100 mL round-bottom flask, dissolve 4-fluorophenol in DMF. Add

    
     and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension may turn slightly yellow.
    
  • Addition: Add 2-(chloromethyl)pyridine HCl and the catalytic KI.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting phenol spot (

      
      ) should disappear; a new, more polar spot (pyridine product) will appear.
      
  • Quench: Cool to room temperature. Pour into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine (
    
    
    
    mL) to remove DMF.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    , 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92%.

Therapeutic Case Studies

Case Study A: c-Met Kinase Inhibitors (Oncology)

The c-Met receptor tyrosine kinase is a high-value target for non-small cell lung cancer (NSCLC).

  • Mechanism: Many Type II inhibitors utilize the PMP scaffold to bridge the ATP-binding site and the hydrophobic back-pocket.

  • Role of PMP:

    • The Pyridine ring resides near the solvent front, improving solubility.

    • The Methyl Linker allows the phenoxy group to rotate and lock into the hydrophobic "Selectivity Pocket" (adjacent to the DFG motif).

    • Data: In SAR studies, removing the methylene spacer (direct biaryl ether) often results in a >100-fold loss of potency due to steric clash with the gatekeeper residue [1, 2].

Case Study B: Antimicrobial Agents

Recent studies have highlighted PMP derivatives as potent antifungal agents.

  • Target: Fungal cell membrane integrity (Ergosterol biosynthesis interference).

  • SAR Insight: Electron-withdrawing groups (EWG) on the phenoxy ring (e.g., 4-F, 4-Cl) combined with the pyridine nitrogen enhance lipophilicity-driven membrane penetration while maintaining metabolic stability [3].

Comparative Activity Data[6][7]
Compound VariantLinker Typec-Met IC50 (nM)LogPSolubility (mg/mL)
PMP-1 (Optimized) -CH2-O- 12 3.2 0.45
Analog A (Rigid)-O- (Direct)1,4503.80.05
Analog B (Extended)-CH2-CH2-O-3403.50.40

Table 1: Impact of the methylene spacer on potency and physicochemical properties. Note the drastic loss of potency in Analog A, confirming the "Angulation" hypothesis.

Mechanistic Pathway Visualization

The following diagram illustrates the binding mode logic of PMP-based inhibitors within the c-Met kinase domain.

BindingMode ATP_Pocket ATP Binding Site (Hinge Region) Gatekeeper Gatekeeper Residue (Steric Constraint) Hydro_Pocket Hydrophobic Back-Pocket Pyridine Pyridine Ring (Solubility/H-Bond) Pyridine->ATP_Pocket H-Bonds Linker Methyl-Ether Linker (Flexible Bridge) Pyridine->Linker Linker->Gatekeeper Avoids Clash Phenoxy Phenoxy Group (Hydrophobic Anchor) Linker->Phenoxy Phenoxy->Hydro_Pocket Van der Waals

Figure 2: Pharmacophoric mapping of the PMP scaffold within the c-Met kinase active site.

References

  • Discovery of Potent c-MET Inhibitors. National Institutes of Health (PMC). [Link] Citation Context: Discusses the classification of Type I vs. Type II inhibitors and the structural requirements for hydrophobic pocket access.

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine derivatives as dual VEGFR-2/c-Met inhibitors. Royal Society of Chemistry. [Link] Citation Context: Validates the SAR of phenoxy-pyridine motifs in dual kinase inhibition.

  • Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. ResearchGate. [Link] Citation Context: Provides evidence for the broad-spectrum utility of the scaffold beyond oncology.

  • reaction conditions adapted in Section 4.

Sources

Methodological & Application

synthesis protocol for 4-[(3-methylphenoxy)methyl]pyridine from 4-picolyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Abstract

This protocol details the optimized synthesis of 4-[(3-methylphenoxy)methyl]pyridine (Target Molecule) via a Williamson ether synthesis. The method utilizes 4-picolyl chloride hydrochloride and 3-methylphenol (m-cresol) .

Critical Technical Insight: The primary challenge in this synthesis is the instability of the 4-picolyl chloride free base, which undergoes rapid self-polymerization (intermolecular quaternization) if isolated or generated in the absence of a nucleophile. This protocol employs an in-situ neutralization-substitution strategy using anhydrous potassium carbonate (


) in N,N-dimethylformamide (DMF) to ensure high yield and prevent "red-tar" polymerization byproducts.
Reaction Scheme & Mechanism

The reaction proceeds via a classical


 mechanism. The base fulfills two roles: neutralizing the hydrochloride salt of the picolyl precursor and deprotonating the phenol to generate the active phenoxide nucleophile.

Stoichiometry Logic:

  • Base: 3.0 equivalents are required (1 eq to neutralize HCl, 1 eq to deprotonate phenol, 1 eq excess to drive kinetics).

  • Solvent: DMF is chosen for its high dielectric constant, which stabilizes the transition state and improves the solubility of the inorganic base.

ReactionMechanism Start1 3-Methylphenol (Nucleophile Precursor) Inter1 Phenoxide Anion (Active Nucleophile) Start1->Inter1 Deprotonation Start2 4-Picolyl Chloride HCl (Electrophile Precursor) Inter2 4-Picolyl Chloride (Free Base - Unstable) Start2->Inter2 Neutralization Base K2CO3 (Base) Base->Inter1 Base->Inter2 TS SN2 Transition State Inter1->TS Attack Inter2->TS Electrophile Side Polymerization (Avoided by In-Situ) Inter2->Side If no Nucleophile present Product This compound (Target) TS->Product -KCl

Figure 1: Mechanistic pathway highlighting the critical in-situ generation of the electrophile to avoid polymerization.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Qty (Example)Role
4-Picolyl chloride HCl 164.041.01.64 gElectrophile Source
3-Methylphenol (m-Cresol) 108.141.11.19 g (1.15 mL)Nucleophile
Potassium Carbonate (

)
138.213.04.15 gBase
Sodium Iodide (NaI) 149.890.10.15 gCatalyst (Finkelstein)
DMF (Anhydrous) --20 mLSolvent

Note on Catalyst: Addition of catalytic NaI (0.1 eq) accelerates the reaction by converting the chloride to a more reactive iodide in situ (Finkelstein exchange), though the reaction proceeds well without it.

Step-by-Step Methodology
Phase 1: Nucleophile Generation
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[3]
    
  • Charging: Add 3-methylphenol (1.19 g) and anhydrous DMF (15 mL).

  • Activation: Add

    
      (4.15 g) in one portion.
    
  • Aging: Stir the suspension at room temperature for 15–20 minutes.

    • Observation: The mixture may turn slightly yellow/orange, indicating phenoxide formation.

Phase 2: Electrophile Addition (Critical Step)
  • Addition: Add 4-picolyl chloride hydrochloride (1.64 g) directly to the stirring phenoxide suspension.

    • Why: Adding the solid salt directly into the basic nucleophile mixture ensures that as soon as the free base is generated, it is intercepted by the phenoxide, preventing self-polymerization.

  • Catalyst: (Optional) Add catalytic NaI (0.15 g).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc / 50% Hexanes).

    • Rf Values: 3-Methylphenol (~0.6), Product (~0.3-0.4, UV active, stains with Dragendorff), Picolyl chloride (baseline/streaks).

Phase 3: Workup & Isolation
  • Quench: Cool the reaction to room temperature and pour into Ice Water (100 mL).

  • Extraction: Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
    • Note: Pyridine derivatives can be water-soluble.[5] If the aqueous layer is acidic, the product will remain in water. Ensure the aqueous layer is basic (pH > 10) during extraction. The

      
       usually ensures this, but check with pH paper.
      
  • Washing: Wash the combined organic layers with Water (

    
     mL) to remove residual DMF, followed by Brine  (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Phase 4: Purification
  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       40% EtOAc in Hexanes.
      
    • Yield: Expect 80–90% yield as a pale yellow oil or low-melting solid.

Part 3: Quality Control & Characterization

Expected Analytical Data

To validate the synthesis, compare your data against these predicted parameters:

  • Physical State: Pale yellow oil or off-white solid (low melting point).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.60 (d, 
      
      
      
      Hz, 2H, Pyridine 2,6-H )
    • 
       7.35 (d, 
      
      
      
      Hz, 2H, Pyridine 3,5-H )
    • 
       7.18 (t, 1H, Aryl 5-H )
      
    • 
       6.75–6.85 (m, 3H, Aryl 2,4,6-H )
      
    • 
       5.10 (s, 2H, 
      
      
      
      -Py
      )
    • 
       2.33 (s, 3H, 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Found

      
      
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Red/Brown Tar formed Polymerization of 4-picolyl chloride.Ensure picolyl chloride HCl is added last to the basic mixture. Do not premix base and picolyl chloride without phenol.
Low Yield Incomplete deprotonation or wet solvent.[2]Use anhydrous DMF. Ensure

is finely powdered.
Product in Aqueous Layer pH was too low during extraction.The pyridine nitrogen can protonate.[2][6] Ensure extraction pH is >10.

Part 4: Process Workflow Diagram

Workflow Step1 1. Charge Reagents (m-Cresol + K2CO3 + DMF) Step2 2. Activation (Stir 20 min @ RT) Step1->Step2 Step3 3. Addition (Add 4-Picolyl Chloride HCl) Step2->Step3 Step4 4. Reaction (Heat 60°C, 4-6 hrs) Step3->Step4 Step5 5. Quench & Extract (Ice Water / EtOAc) Step4->Step5 Step6 6. Purification (Silica Column) Step5->Step6

Figure 2: Operational workflow for the synthesis of this compound.

Part 5: Safety & Handling (HSE)

  • 4-Picolyl Chloride HCl: This compound is a potent vesicant and lachrymator. It can cause severe skin burns and eye damage.[7]

    • Control: Handle only in a functioning fume hood. Wear double nitrile gloves.

    • Neutralization: Decontaminate glassware with dilute alcoholic ammonia or NaOH solution before removing from the hood.

  • m-Cresol: Toxic by ingestion and skin absorption. Corrosive.

  • Waste Disposal: Aqueous waste contains pyridine derivatives; dispose of in segregated basic organic waste streams.[2]

References

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165–314. Link

  • Fisher Scientific. (2021).[] "Safety Data Sheet: 4-Picolyl chloride hydrochloride." Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Williamson Ether Synthesis conditions). Link

  • PubChem.[2] (n.d.). "Compound Summary: 4-(Chloromethyl)pyridine hydrochloride."[5][] National Library of Medicine. Link

Sources

Mitsunobu reaction procedure for 4-pyridinemethanol and 3-cresol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Mitsunobu Etherification of 4-Pyridinemethanol and 3-Cresol

Executive Summary

This application note details the protocol for the synthesis of 4-((3-methylphenoxy)methyl)pyridine via the Mitsunobu reaction. While the Mitsunobu reaction is a staple in medicinal chemistry for constructing C–O bonds, the use of basic heteroaryl alcohols (like 4-pyridinemethanol) presents unique challenges regarding catalyst poisoning and purification.

This guide moves beyond standard textbook procedures by integrating a self-validating acid-base purification strategy that exploits the basicity of the pyridine ring to sequester the product, effectively eliminating the notorious triphenylphosphine oxide (TPPO) byproduct without initial column chromatography.

Strategic Analysis & Mechanistic Grounding

The Chemical System
  • Nucleophile (H-Nu): 3-Cresol (

    
    ). The acidity of the phenol is ideal for protonating the betaine intermediate, a rate-limiting step in the catalytic cycle.
    
  • Electrophile (R-OH): 4-Pyridinemethanol. A primary heteroaromatic alcohol.

  • Reagents: Triphenylphosphine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and Diisopropyl azodicarboxylate (DIAD).[1] DIAD is selected over DEAD due to its superior safety profile (higher flash point, lower shock sensitivity) and comparable reactivity.
    
Critical Design Considerations
  • The "Pyridine Effect": The basic nitrogen of the pyridine ring (

    
     of conjugate acid 
    
    
    
    ) is a soft nucleophile. While
    
    
    -alkylation is kinetically favored under Mitsunobu conditions, the pyridine nitrogen can occasionally interfere by coordinating with the betaine. Using a slight excess of reagents ensures the cycle proceeds despite minor sequestration.
  • Order of Addition: To prevent the azodicarboxylate from reacting with the basic pyridine nitrogen before the phosphine, the pre-complexation strategy (forming the betaine first) or the standard slow addition of DIAD to the mixture is critical.

  • Purification Logic: The product is a base; the byproducts (TPPO and diisopropyl hydrazine-1,2-dicarboxylate) are neutral. This allows for a "switchable" phase extraction.

Mechanistic Pathway

The reaction proceeds via an


 inversion (irrelevant for the primary carbon of 4-pyridinemethanol but mechanistically distinct). The driving force is the formation of the strong 

bond.

MitsunobuMechanism PPh3 PPh3 Betaine Betaine Intermediate (PPh3+-N-CO2iPr) PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine OxyPhos Oxyphosphonium Ion Betaine->OxyPhos + Alcohol + Phenol (Protonation) Alcohol 4-Pyridinemethanol Alcohol->OxyPhos Phenol 3-Cresol (H-Nu) Phenol->OxyPhos Product Ether Product OxyPhos->Product SN2 Attack by Phenoxide TPPO TPPO (Byproduct) OxyPhos->TPPO Leaving Group

Figure 1: The Mitsunobu catalytic cycle. The formation of the oxyphosphonium ion is the key activation step.

Experimental Protocol

Reagent Stoichiometry Table

Standard Scale: 5.0 mmol (limiting reagent)

ReagentMW ( g/mol )Equiv.[1][2][3]AmountPhysical StateRole
4-Pyridinemethanol 109.131.0546 mgSolidElectrophile
3-Cresol 108.141.1595 mg (approx 580 µL)Liquid (

)
Nucleophile
Triphenylphosphine 262.291.31.70 gSolidOxygen Acceptor
DIAD 202.211.31.31 g (approx 1.28 mL)Liquid (

)
Hydrogen Acceptor
THF (Anhydrous) 72.11N/A25 mLSolventMedium (0.2M)
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.
    
  • Add 4-Pyridinemethanol (546 mg) and Triphenylphosphine (1.70 g).

  • Add anhydrous THF (20 mL). Stir until fully dissolved.

  • Add 3-Cresol (580 µL).

    • Note: The order PPh3 + Alcohol + Phenol is standard. The solution is usually clear or slightly yellow.

Step 2: Activation (0°C)

  • Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes.

  • Dilute DIAD (1.28 mL) in 5 mL of anhydrous THF in a separate vial.

  • Dropwise Addition: Add the DIAD solution to the reaction mixture over 15–20 minutes.

    • Visual Cue: The solution will turn yellow/orange upon addition and may fade back. A persistent yellow color is normal.

    • Why Slow Addition? It controls the exotherm and prevents the formation of hydrazine byproducts via dimerization before the betaine can form.

Step 3: Reaction (Room Temperature)

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 4–12 hours.

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS. Look for the disappearance of 3-cresol (UV active).

Step 4: The "Acid-Base" Workup (Purification) This is the critical deviation from standard protocols to avoid difficult chromatography.

  • Concentration: Remove the bulk of THF under reduced pressure (Rotavap).

  • Solubilization: Dissolve the oily residue in Ethyl Acetate (50 mL) .

  • Acid Extraction (Targeting Product):

    • Extract the organic layer with 1.0 M HCl (3 x 20 mL) .

    • Chemistry: The pyridine ring protonates (

      
      ), moving the product into the aqueous phase. TPPO, excess phenol, and hydrazine remain in the organic phase.
      
    • Keep the Aqueous Layer!

  • Organic Wash: Wash the combined aqueous acidic layers with Diethyl Ether or DCM (2 x 20 mL) to remove any entrained neutral organics. Discard these organic washes.

  • Basification (Recovery):

    • Cool the aqueous layer to 0°C.[1][4]

    • Slowly add 6.0 M NaOH or solid

      
       until pH > 11.
      
    • Visual Cue: The solution will become cloudy as the free base product precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Dry the combined DCM layers over

    
    , filter, and concentrate.
    
Validation Criteria
  • Yield: Expect 75–90%.

  • Purity: >95% by NMR. The Acid-Base workup usually eliminates >98% of TPPO.

  • 1H NMR (CDCl3): Look for the singlet (

    
    ) around 
    
    
    
    5.1 ppm and the disappearance of the broad OH signal.

Visualization: Workup Logic

This diagram illustrates the separation of the basic product from the neutral byproducts.

WorkupFlow Crude Crude Mixture (Product, TPPO, Hydrazine, Phenol) AcidExt Extract with 1M HCl Crude->AcidExt OrgLayer1 Organic Layer (Contains TPPO, Phenol, Hydrazine) AcidExt->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Product) AcidExt->AqLayer1 Product migrates Wash Wash with Et2O/DCM AqLayer1->Wash Basify Basify with NaOH to pH > 11 Wash->Basify Waste Waste Organics Wash->Waste Removes trace neutrals FinalExt Extract with DCM Basify->FinalExt FinalProd Pure Product (Free Base) FinalExt->FinalProd

Figure 2: Acid-Base extraction workflow for pyridine-containing Mitsunobu products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Moisture in solventMitsunobu is strictly anhydrous. Dry THF over molecular sieves (3Å) for 24h.
No Reaction

Mismatch
Ensure the phenol is not sterically hindered. 3-cresol is standard, but electron-rich phenols react slower. Increase reaction time.
TPPO Contamination Incomplete ExtractionIf TPPO remains after acid workup, the pH of the acid wash might have been too high (pyridine not fully protonated) or the wash was insufficient. Ensure pH < 2.
N-Alkylation Pyridine InterferenceWhile rare with phenols, if N-alkylation (pyridinium salt) is observed, switch solvent to Toluene or use ADDP/PBu3 reagents to alter steric environment.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reagents."[4][5] Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link

Sources

Troubleshooting & Optimization

improving yield of 4-[(3-methylphenoxy)methyl]pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[(3-methylphenoxy)methyl]pyridine

Ticket #: 4MP-SYN-001 Topic: Yield Optimization & Troubleshooting for Pyridine Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with the synthesis of This compound . This transformation typically involves a Williamson ether synthesis between 4-(chloromethyl)pyridine hydrochloride and 3-methylphenol (m-cresol) .

The primary yield-limiting factor in this synthesis is the inherent instability of the electrophile, 4-(chloromethyl)pyridine (4-picolyl chloride). As a free base, it undergoes rapid self-quaternization (intermolecular polymerization) , forming insoluble tars that lower conversion and complicate purification.

This guide provides a stabilized protocol, a "Mitsunobu" alternative, and a detailed troubleshooting matrix.

Module 1: The Stabilized Williamson Ether Protocol

Recommended for scale-up and general laboratory synthesis.

The Core Problem: The 4-picolyl chloride starting material is supplied as a hydrochloride salt to prevent polymerization. If you neutralize this salt before adding it to the reaction vessel, or if the reaction concentration is too high, the free pyridine nitrogen of one molecule attacks the alkyl halide of another, destroying your starting material.

The Solution: Use an in situ neutralization strategy where the phenoxide nucleophile is generated first, and the picolyl chloride salt is added directly to the mixture.

Optimized Protocol
ParameterSpecificationRationale
Solvent DMF (Anhydrous) or AcetonitrileHigh dielectric constant promotes SN2; DMF solvates the phenoxide well.
Base K₂CO₃ (3.0 equiv) or Cs₂CO₃Carbonates are milder than NaH, reducing risk of ring degradation while sufficiently deprotonating the phenol.
Stoichiometry Phenol (1.1 equiv) : Picolyl Chloride (1.0 equiv)Slight excess of phenol is easier to remove (via NaOH wash) than pyridine polymers.
Temperature 60°C - 80°CSufficient for activation but minimizes thermal degradation.
Concentration 0.2 M - 0.3 MCrucial: Dilution prevents self-quaternization of the electrophile.

Step-by-Step Workflow:

  • Phenoxide Formation: Charge a dry flask with 3-methylphenol (1.1 equiv) and anhydrous DMF (0.2 M relative to limiting reagent). Add K₂CO₃ (3.0 equiv). Stir at room temperature for 30 minutes.

  • Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.0 equiv) as a solid in a single portion. Do not neutralize it beforehand.

  • Reaction: Heat to 60°C. Monitor by TLC/HPLC. The base will slowly release the free amine, which is immediately intercepted by the phenoxide.

  • Quench: Once complete (typically 2-4 hours), cool to RT and pour into water (5x reaction volume).

Module 2: Reaction Mechanism & Failure Pathways

Visualizing why the reaction fails allows for better control.

ReactionPathway Start 4-Picolyl Chloride (HCl Salt) FreeBase Free Base Intermediate (Reactive Electrophile) Start->FreeBase Deprotonation Base Base (K2CO3) Base->FreeBase Product Target Ether This compound FreeBase->Product Fast Reaction Polymer Byproduct: Poly-4-vinylpyridine tars (Self-Quaternization) FreeBase->Polymer Slow Reaction (Favored by High Conc.) Phenol 3-Methylphenol Phenol->Product Nucleophilic Attack (SN2)

Caption: The "Race Condition." You must ensure the Free Base reacts with the Phenol (Green path) faster than it reacts with itself (Red path).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of the 4-picolyl chloride. Root Cause: The concentration of the free base was too high, or the nucleophile (phenol) was not active enough. Fix:

  • Dilute: Increase solvent volume to 0.1 M.

  • Order of Addition: Ensure the phenol and base are stirring before adding the picolyl chloride.

  • Catalysis: Add NaI (0.1 equiv) (Finkelstein condition). This converts the chloride to a more reactive iodide in situ, speeding up the desired reaction relative to the polymerization [1].

Q2: I have low yield, and the product is stuck in the aqueous layer during workup.

Diagnosis: Incorrect pH during extraction. Root Cause: The pyridine ring is basic (pKa of conjugate acid ~5.2). If you wash with strong acid (like 1M HCl) to remove excess base, you will protonate the pyridine nitrogen, making the product water-soluble. Fix:

  • Extraction pH: Keep the aqueous phase pH > 8.

  • Removal of Excess Phenol: Wash the organic layer with 1M NaOH . The phenol (pKa ~10) will deprotonate and move to the water layer, while the product (ether) remains in the organic layer.

Q3: Can I avoid the unstable chloride entirely? (The Mitsunobu Route)

Yes. If the chloride route remains problematic, switch to the Mitsunobu reaction using 4-pyridinemethanol .

Protocol:

  • Dissolve 4-pyridinemethanol (1.0 equiv), 3-methylphenol (1.0 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in dry THF.

  • Cool to 0°C.

  • Add DIAD or DEAD (1.2 equiv) dropwise.

  • Stir at RT overnight. Note: This avoids polymerization but requires removing triphenylphosphine oxide (TPPO) during purification.

Module 4: Workup & Purification Logic

Correct isolation is critical to recovering the yield generated in the reactor.

WorkupLogic Mix Crude Reaction Mixture (DMF, Product, Excess Phenol, Salts) WaterAdd Pour into Water Extract with EtOAc/DCM Mix->WaterAdd OrgLayer1 Organic Layer (Product + Phenol) WaterAdd->OrgLayer1 AqLayer1 Aqueous Layer (DMF + Salts) WaterAdd->AqLayer1 WashStep Wash with 1M NaOH OrgLayer1->WashStep OrgLayer2 Organic Layer (Product Only) WashStep->OrgLayer2 AqLayer2 Aqueous Layer (Sodium Phenoxide) WashStep->AqLayer2 Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry

Caption: Biphasic workup strategy designed to sequester unreacted phenol into the aqueous waste stream using pH control.

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Sigma-Aldrich. (2024). Product Specification: 4-(Chloromethyl)pyridine hydrochloride.[1][2][3]

  • Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.[4] (Demonstrates analogous pyridine-ether synthesis conditions).

  • Organic Chemistry Portal. (2024). Williamson Ether Synthesis.[5][6][7][8]

Sources

removing unreacted 3-cresol from pyridine ether reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions concerning the removal of unreacted 3-cresol from reaction mixtures following pyridine ether synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your purification processes effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method to remove unreacted 3-cresol from my reaction mixture?

The most robust and widely used method is acid-base extraction .[1][2][3] This technique leverages the acidic nature of 3-cresol (a phenol) to separate it from the typically neutral or weakly basic pyridine ether product. By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate), the acidic 3-cresol is deprotonated to form a water-soluble sodium cresolate salt. This salt then preferentially partitions into the aqueous layer, which can be easily separated and removed, leaving the desired ether in the organic phase.[1][3][4]

Q2: Why is choosing the right basic solution for extraction important?

The choice of base depends on the acidity of the phenolic impurity and the stability of your desired product.

  • Strong Bases (e.g., 1-2 M NaOH): Sodium hydroxide is highly effective for deprotonating phenols like 3-cresol, ensuring a thorough extraction into the aqueous phase.[1] However, a strong base may be unsuitable if your target pyridine ether contains base-labile functional groups (e.g., esters, which could be saponified).

  • Weak Bases (e.g., Saturated NaHCO₃): Sodium bicarbonate is a milder base and is often sufficient for removing acidic phenols.[2][5] It is a safer choice for base-sensitive molecules. A basic wash with sodium bicarbonate also serves to neutralize any acidic byproducts or catalysts from the reaction.[5][6]

The underlying principle is an acid-base equilibrium. For the extraction to be efficient, the pKa of the base's conjugate acid should be significantly higher than the pKa of the cresol.

CompoundpKaRationale for Base Selection
3-Cresol ~10.1Acidic enough to be deprotonated by both strong and weak bases.
Carbonic Acid (from NaHCO₃) ~6.4 (pKa1)Sufficiently strong acid (meaning bicarbonate is a sufficiently strong base) to deprotonate 3-cresol.
Water (from NaOH) ~15.7A very weak acid, indicating NaOH is a very strong base, ensuring complete deprotonation of 3-cresol.
Q3: How do I select the best purification strategy for my specific pyridine ether?

The optimal purification method depends on the properties of your product, the scale of your reaction, and the required final purity. The following decision tree can guide your choice.

G start Reaction Work-up: Pyridine Ether + 3-Cresol is_product_base_stable Is the product stable to aqueous base? start->is_product_base_stable acid_base_extraction Perform Acid-Base Extraction (1M NaOH or sat. NaHCO3 wash) is_product_base_stable->acid_base_extraction  Yes other_methods Consider Alternative Methods is_product_base_stable->other_methods  No final_product Pure Pyridine Ether acid_base_extraction->final_product is_product_solid Is the product a solid? other_methods->is_product_solid is_bp_diff_sufficient Is there a significant boiling point difference (>30°C)? is_product_solid->is_bp_diff_sufficient  No crystallization Purify by Recrystallization is_product_solid->crystallization  Yes chromatography Use Column Chromatography is_bp_diff_sufficient->chromatography  No distillation Purify by (Vacuum) Distillation is_bp_diff_sufficient->distillation  Yes chromatography->final_product crystallization->final_product distillation->final_product

Caption: Decision logic for selecting a purification method.

Q4: How can I verify that all the 3-cresol has been removed?

Visual confirmation is not sufficient. Analytical techniques are essential for confirming purity.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot your crude mixture, the purified product, and a 3-cresol standard on the same plate. The absence of the 3-cresol spot in your product lane indicates successful removal. Because 3-cresol is more polar than the desired ether, it will have a lower Rf value.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on purity.[7] They are highly sensitive and can detect trace amounts of residual cresol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for final purity confirmation. The aromatic and methyl signals of 3-cresol are distinct and can be easily identified. The absence of these signals in the product's spectrum is a strong indicator of high purity.

Section 2: Troubleshooting and Detailed Protocols

Guide 1: Acid-Base Extraction

This method is the first line of defense for removing phenolic impurities.

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.[8][9] Transfer the solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M aqueous NaOH solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.[8]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser aqueous layer, containing the sodium cresolate, will be at the bottom (unless you are using a halogenated solvent like dichloromethane).[8] Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash (Step 2 & 3) with fresh 1M NaOH solution. This ensures more complete removal of the cresol.

  • Neutralizing Wash: Wash the organic layer with saturated aqueous sodium chloride (brine).[4][5] This helps to break up emulsions and remove the bulk of dissolved water from the organic layer.[4]

  • Drying & Isolation: Drain the organic layer into a clean flask. Add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.[9] Filter or decant the dried organic solution and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified pyridine ether.

G A Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) B Add 1M NaOH (aq) to Separatory Funnel A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Drain Aqueous Layer (Contains Sodium Cresolate) D->E F Repeat Wash with Fresh NaOH E->F G Wash with Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Evaporate Solvent H->I J Pure Pyridine Ether I->J

Sources

solubility issues of 4-[(3-methylphenoxy)methyl]pyridine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[(3-methylphenoxy)methyl]pyridine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous buffers. Our goal is to equip you with the scientific principles and practical techniques to overcome these issues effectively.

Introduction: Understanding the Challenge

This compound belongs to a chemical class characterized by a basic pyridine moiety and a lipophilic (oily or fat-soluble) phenoxymethyl group. This dual nature is the primary cause of its challenging solubility behavior in aqueous solutions, particularly at neutral or near-neutral pH, which is common in biological assays. The pyridine nitrogen can be protonated, leading to a charged, more water-soluble species. However, the extent of this protonation is highly dependent on the pH of the solution.

This guide will walk you through understanding the physicochemical properties of your compound, diagnosing solubility problems, and implementing systematic solutions.

Physicochemical Properties (Predicted)

PropertyPredicted ValueImplication for Aqueous Solubility
pKa ~5.0 - 5.5The pyridine nitrogen is weakly basic. At pH values significantly below the pKa, the compound will be protonated and more soluble. At pH values above the pKa, it will be in its neutral, less soluble free base form.
logP ~2.5 - 3.5This value indicates that the compound is lipophilic, meaning it prefers an oily environment over an aqueous one. This inherent property contributes to its low water solubility.

Note: These values are estimations based on the structure and similar known compounds. It is highly recommended to determine these properties experimentally for your specific batch.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered with this compound.

Q1: Why does my compound precipitate when I add it to my PBS buffer (pH 7.4)?

A1: The pH of your PBS buffer (7.4) is significantly higher than the predicted pKa of the pyridine ring (~5.0-5.5). At this pH, the compound exists predominantly in its neutral, uncharged form, which has very low aqueous solubility due to its lipophilic nature. This leads to precipitation. For ionic compounds with basic anions, solubility increases as the pH of the solution is decreased[1][2].

Q2: I dissolved my compound in DMSO first, but it still crashes when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common issue with many poorly soluble compounds. While DMSO is an excellent organic solvent, when the DMSO stock is diluted into an aqueous buffer, the compound may still precipitate if the final concentration is above its thermodynamic solubility limit in the final buffer composition. The key is to ensure the compound remains soluble in the final aqueous environment.

Q3: What is the best starting point to improve the solubility of my compound?

A3: The most direct approach for a weakly basic compound like this is to adjust the pH of your buffer.[3] By lowering the pH to at least one to two units below the compound's pKa (e.g., pH 3.0-4.0), you can ensure the pyridine nitrogen is protonated, which significantly increases its aqueous solubility.[4][5]

Q4: Are there alternatives if I cannot change the pH of my experiment?

A4: Yes. If your experimental system (e.g., a cell-based assay) is sensitive to pH changes, you can explore the use of co-solvents or solubility enhancers like cyclodextrins.[6][][8][9][10][11] These will be discussed in more detail in the troubleshooting guide.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem: Compound precipitates immediately or over time in aqueous buffer.
Workflow for Troubleshooting:

Troubleshooting_Workflow start Start: Compound Precipitation ph_check Is the buffer pH > pKa (~5.5)? start->ph_check ph_yes Yes ph_check->ph_yes Likely ph_no No ph_check->ph_no Less Likely, check concentration cause_freebase Probable Cause: Formation of insoluble free base. ph_yes->cause_freebase solution_ph Solution 1: pH Adjustment cause_freebase->solution_ph protocol_ph Follow Protocol 1: pH-Solubility Profile solution_ph->protocol_ph assay_constraint Is pH adjustment compatible with your assay? protocol_ph->assay_constraint constraint_yes Yes assay_constraint->constraint_yes constraint_no No assay_constraint->constraint_no end_solved Problem Solved constraint_yes->end_solved solution_cosolvent Solution 2: Use of Co-solvents constraint_no->solution_cosolvent solution_cyclodextrin Solution 3: Use of Cyclodextrins constraint_no->solution_cyclodextrin protocol_cosolvent Follow Protocol 2: Co-solvent Screening solution_cosolvent->protocol_cosolvent cosolvent_constraint Are co-solvents compatible with your assay? protocol_cosolvent->cosolvent_constraint cosolvent_constraint->constraint_yes cosolvent_constraint->constraint_no cosolvent_yes Yes cosolvent_no No protocol_cyclodextrin Follow Protocol 3: Cyclodextrin Formulation solution_cyclodextrin->protocol_cyclodextrin protocol_cyclodextrin->end_solved pH_Solubility_Equilibrium Protonated R-Py-H⁺ (Protonated) Highly Soluble Equilibrium Protonated->Equilibrium Neutral R-Py (Neutral Free Base) Poorly Soluble (Precipitates) Equilibrium->Neutral label_high - H⁺ (Basic Conditions) Equilibrium->label_high label_low + H⁺ (Acidic Conditions) label_low->Equilibrium

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 4-[(3-methylphenoxy)methyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR characterization of 4-[(3-methylphenoxy)methyl]pyridine , a structural motif frequently encountered in medicinal chemistry (e.g., as a fragment in kinase inhibitors or GPCR ligands).

This document is structured to serve as an autonomous technical resource for analytical scientists, focusing on distinguishing this specific regioisomer from common synthetic impurities and structural isomers.

Executive Summary & Structural Context

Molecule: this compound Formula: C13H13NO Key Structural Features:

  • Pyridine Ring (4-substituted): Electron-deficient heteroaromatic system.

  • Methylene Bridge (-CH2-O-): Diagnostic singlet, sensitive to electronic environment.

  • Phenoxy Ring (3-methyl substituted): Electron-rich aromatic system with a meta-alkyl group.

Analytical Challenge: The primary challenge is distinguishing the 4-substituted pyridine isomer from the 3-substituted isomer (a common byproduct depending on the synthesis route) and quantifying residual starting materials like 4-(chloromethyl)pyridine or 3-methylphenol (m-cresol).

Strategic Characterization Workflow

The following workflow outlines the logical decision-making process for validating the structure and purity of the target compound.

NMR_Workflow Start Crude Product Isolation SolventSelect Solvent Selection (Solubility & Resolution) Start->SolventSelect Acquisition 1H NMR Acquisition (16-32 Scans, d1=2s) SolventSelect->Acquisition CDCl3 (Routine) or DMSO-d6 (Polar) Analysis Spectral Analysis Acquisition->Analysis CheckPyridine Check Pyridine Region (8.5 ppm & 7.3 ppm) Analysis->CheckPyridine Step 1: Regio-ID CheckBridge Check Methylene Bridge (~5.1 ppm Singlet) CheckPyridine->CheckBridge Step 2: Connectivity CheckImpurity Impurity Profiling (Start Material vs. Isomer) CheckBridge->CheckImpurity Step 3: Purity Decision Pass/Fail Decision CheckImpurity->Decision

Figure 1: Decision-tree workflow for the structural validation of pyridine ethers.

Comparative Analysis: Solvent Selection (CDCl3 vs. DMSO-d6)

The choice of solvent significantly alters the chemical shifts (


) due to the hydrogen-bonding capability of the pyridine nitrogen and the polarity of the ether linkage.
FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Pyridine

-Protons

~8.60 ppm

~8.55 - 8.65 ppm
DMSO often causes broadening if water is present due to H-bonding.
Methylene (-CH2-)

~5.10 ppm

~5.20 ppm
CDCl3 provides a sharper singlet, critical for integration.
Water Peak Interference ~1.56 ppm (Usually clear)~3.33 ppm (Can overlap with alkyl impurities)CDCl3 is superior for detecting alkyl impurities.
Exchangeable Protons Not applicable (no OH/NH)Not applicableBoth are suitable, but CDCl3 is cheaper and easier to recover.

Expert Insight: Use CDCl3 for routine purity checks. Use DMSO-d6 only if the salt form (e.g., hydrochloride) is isolated, as the free base is lipophilic and dissolves well in chloroform.

Comparative Analysis: Structural Differentiation

This section details how to distinguish the target product from its most likely structural alternatives using 1H NMR.

A. Target vs. 3-Isomer (Regioisomerism)

If the starting material was impure (e.g., containing 3-chloromethylpyridine), the 3-isomer will be present.

  • Target (4-subst): The pyridine protons appear as two distinct doublets (AA'XX' system approx.) at

    
     ppm (2H) and 
    
    
    
    ppm (2H).[1][2] The coupling constant
    
    
    Hz.
  • Alternative (3-subst): The pyridine protons show a complex 4-spin system:

    • H-2: Singlet (broad)

      
       ppm.
      
    • H-6: Doublet

      
       ppm.
      
    • H-4: Doublet

      
       ppm.
      
    • H-5: DD/Triplet

      
       ppm.
      
B. Target vs. Starting Materials
  • vs. 4-(Chloromethyl)pyridine: The methylene signal shifts significantly.

    • Cl-CH2-Py:

      
       ppm.
      
    • Ar-O-CH2-Py (Product):

      
       ppm (Deshielded by Oxygen).
      
  • vs. m-Cresol (3-Methylphenol):

    • m-Cresol: Presence of broad -OH singlet (

      
       ppm in CDCl3, concentration dependent).
      
    • Product: Disappearance of -OH; appearance of the ether linkage.

Detailed Characterization Data (CDCl3)

The following table synthesizes standard reference data for this specific molecular scaffold.

Assignment

(ppm)
MultiplicityIntegralCoupling (

)
Structural Logic
Py-H2, H6 8.60 - 8.65Doublet (d)2H

Hz

-protons to Nitrogen (Deshielded).
Py-H3, H5 7.35 - 7.40Doublet (d)2H

Hz

-protons to Nitrogen.
Ar-H (Phenoxy) 7.15 - 7.20Triplet (t)1H

Hz
H-5 of m-tolyl ring (Meta-coupling).
Ar-H (Phenoxy) 6.75 - 6.85Multiplet (m)3H-H-2, H-4, H-6 (Ortho/Para to Oxygen).
-CH2-O- 5.10 - 5.15Singlet (s)2H-Benzylic-like protons deshielded by Oxygen.
Ar-CH3 2.30 - 2.35Singlet (s)3H-Methyl group on aromatic ring.
Visualization of Signal Correlations

Chemical_Shifts Py_Alpha Pyridine α-H (8.6 ppm) Py_Beta Pyridine β-H (7.4 ppm) Py_Alpha->Py_Beta COSY Coupling Bridge Ether CH2 (5.1 ppm) Bridge->Py_Beta NOESY (Spatial) Phenoxy_Ar Phenoxy Ar-H (6.7-7.2 ppm) Bridge->Phenoxy_Ar NOESY (Spatial) Methyl Methyl CH3 (2.3 ppm)

Figure 2: Signal correlation map indicating expected couplings and spatial proximity.

Experimental Protocol

Sample Preparation[4][5][6]
  • Mass: Weigh 5–10 mg of the dried product.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Note: Ensure the solution is clear. If the compound is a hydrochloride salt, add 1 drop of NaOD/D2O or switch to DMSO-d6.

  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent solvent evaporation and moisture uptake.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Temperature: 298 K (25°C)

  • Number of Scans (NS): 16 (Sufficient for >5 mg sample)

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration)

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm)

Processing
  • Phasing: Apply automatic phasing, then manual correction if the baseline is distorted around the solvent peak.

  • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl3 to 7.26 ppm).

  • Integration:

    • Normalize the Methyl singlet (2.3 ppm) to 3.00.

    • Verify the Methylene singlet (5.1 ppm) integrates to ~2.00.

    • Verify the Pyridine aromatic region integrates to 4.00 total (2+2).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[1][4] Chem.1997 , 62, 7512–7515.

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods."[4] University of Wisconsin-Madison.[4] (General reference for chemical shift correlations of pyridine and ether fragments).

  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

A Comparative Guide to the Spectroscopic Identification of Ether Linkages in Pyyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of functional groups within heterocyclic scaffolds is a cornerstone of molecular characterization. Pyridine rings are a ubiquitous feature in pharmaceuticals, and the presence and position of an ether linkage can profoundly influence a compound's pharmacological profile. This guide provides an in-depth comparison of the primary spectroscopic techniques used to identify and characterize ether linkages in pyridine derivatives. We will move beyond a simple recitation of methods to a practical analysis of the causality behind the spectral data, empowering you to make informed decisions in your analytical workflows.

The Challenge: Pinpointing the C-O-C in a Heteroaromatic System

The ether linkage (C-O-C) presents a unique analytical challenge when one of the constituent carbons is part of a pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and its position relative to the ether substituent significantly perturbs the local electronic environment. This, in turn, influences the spectroscopic signatures we observe. A thorough understanding of these effects is critical for accurate structural elucidation.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in this context. We will use 2-phenoxypyridine and 4-methoxypyridine as illustrative examples to ground our discussion in real-world data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, provides the most definitive evidence for the presence and connectivity of an ether linkage in pyridine derivatives.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shift of protons on carbons adjacent to the ether oxygen is a primary indicator. The electronegative oxygen atom deshields these protons, causing them to resonate at a lower field (higher ppm) compared to analogous protons in the absence of the ether group.

  • In 4-methoxypyridine , the protons of the methoxy group (-OCH₃) typically appear as a sharp singlet in the range of 3.8-4.0 ppm.[1] The protons on the pyridine ring are also affected, with those ortho and para to the ether linkage experiencing a shielding effect due to the oxygen's lone pairs, shifting them to a higher field (lower ppm) compared to unsubstituted pyridine.

  • For 2-phenoxypyridine , the protons on the pyridine ring and the phenyl ring will show complex splitting patterns. The proton ortho to the nitrogen and the ether linkage (H-6) is significantly deshielded due to the combined electron-withdrawing effects of the nitrogen and oxygen, often appearing as a doublet of doublets around 8.08 ppm.[2]

¹³C NMR Spectroscopy: A Direct Look at the Carbon Skeleton

¹³C NMR provides direct evidence for the carbons involved in the ether linkage.

  • The carbon of an alkoxy group attached to a pyridine ring, such as the methoxy carbon in 4-methoxypyridine , will typically resonate in the 55-60 ppm region.[3]

  • The pyridine carbon directly bonded to the ether oxygen (the ipso-carbon) is significantly deshielded and will appear at a much lower field. For instance, in 4-methoxypyridine, the C4 carbon is shifted downfield.

2D NMR Techniques: Unambiguous Connectivity Mapping

For complex structures, 1D NMR alone may not be sufficient. 2D NMR experiments are indispensable for confirming the C-O-C linkage.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[4][5] An HSQC spectrum will show a cross-peak between the methoxy protons and the methoxy carbon in 4-methoxypyridine, definitively linking them.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the connectivity across the ether oxygen.[6][7] It reveals correlations between protons and carbons that are two or three bonds away. In the case of 2-phenoxypyridine, an HMBC experiment would show a correlation between the proton at the 6-position of the pyridine ring and the ipso-carbon of the phenoxy ring, providing irrefutable evidence of the ether linkage.

Table 1: Comparative ¹H and ¹³C NMR Data for Pyridyl Ethers

CompoundFunctional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
4-Methoxypyridine -OCH₃ ~3.9~55
Pyridyl-C -O~165
2-Phenoxypyridine Pyridyl-H ortho to O~6.9
Pyridyl-C -O~164
Experimental Protocol: NMR Analysis of a Pyridyl Ether
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (HSQC & HMBC): If necessary for unambiguous assignment, acquire HSQC and HMBC spectra. The parameters for these experiments should be optimized based on the instrument and the expected coupling constants.[4][7]

  • Data Processing and Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Purified Compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR HSQC 2D HSQC C13_NMR->HSQC HMBC 2D HMBC HSQC->HMBC Process Process Spectra HMBC->Process Assign Assign Signals Process->Assign Structure Confirm Ether Linkage & Connectivity Assign->Structure

Caption: NMR workflow for pyridyl ether identification.

Infrared (IR) Spectroscopy: A Quick and Effective Screening Tool

FTIR spectroscopy is a rapid method for identifying the presence of an ether linkage by detecting its characteristic vibrational frequencies. The key absorption to look for is the C-O-C stretching vibration.

For aryl ethers, which includes pyridyl ethers, two distinct C-O-C stretching bands are typically observed:

  • Asymmetric C-O-C Stretch: A strong band usually appearing in the range of 1200-1300 cm⁻¹.[8]

  • Symmetric C-O-C Stretch: A medium to strong band in the 1000-1100 cm⁻¹ region.[8]

The presence of the electron-withdrawing pyridine ring can influence the exact position and intensity of these bands compared to a simple dialkyl or diaryl ether. It is crucial to look for the absence of other functional groups that absorb in this region, such as alcohols (which would show a broad O-H stretch around 3200-3600 cm⁻¹) and esters (which would have a strong C=O stretch around 1735-1750 cm⁻¹), to avoid misinterpretation.[9]

Table 2: Characteristic IR Absorption Frequencies for Ethers

Ether TypeAsymmetric C-O-C Stretch (cm⁻¹)Symmetric C-O-C Stretch (cm⁻¹)
Dialkyl Ether1070-1150 (strong)~850 (weak)
Aryl Alkyl Ether1200-1275 (strong)1010-1050 (medium)
Pyridyl Ether (expected) ~1200-1280 (strong) ~1000-1070 (medium)
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Depending on the sample's physical state, prepare it as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or use an ATR (Attenuated Total Reflectance) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic C-O-C stretching vibrations and compare them to known values. Ensure the absence of interfering absorptions from other functional groups.

FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Interpretation Sample Compound Prep_Method Prepare as Thin Film, KBr Pellet, or on ATR Sample->Prep_Method Background Record Background Spectrum Prep_Method->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Identify_Bands Identify C-O-C Stretching Bands Sample_Spec->Identify_Bands Compare Compare with Reference Data Identify_Bands->Compare Confirm Confirm Ether Linkage Compare->Confirm

Caption: FTIR workflow for pyridyl ether identification.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For pyridyl ethers, the fragmentation is influenced by the stability of the resulting ions.

Common fragmentation pathways for ethers include:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

  • Cleavage of the C-O Bond: This can lead to the formation of a pyridyl cation or a phenoxy/alkoxy cation.

In the mass spectrum of 2-phenoxypyridine , the molecular ion peak (M⁺) would be observed at m/z 171.[10] A common fragmentation would be the cleavage of the C-O bond to give a pyridyl cation and a phenoxy radical, or a phenoxy cation and a pyridyl radical. The relative intensities of these fragment ions will depend on their stability.

For 4-methoxypyridine , the molecular ion peak is at m/z 109.[11] A characteristic fragmentation is the loss of a methyl radical (∙CH₃) to form a stable pyridone-like cation at m/z 94, or the loss of formaldehyde (CH₂O) via a rearrangement.

Table 3: Key Mass Spectrometry Data for Pyridyl Ethers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
4-Methoxypyridine 109[11]94 (M - ∙CH₃), 79 (M - CH₂O)
2-Phenoxypyridine 171[10]94 (C₅H₄N⁺), 77 (C₆H₅⁺)
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_process Mass Spectrometry cluster_analysis Data Interpretation Sample Compound Introduction Direct Infusion, GC, or LC Sample->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Molecular_Ion Identify Molecular Ion Detection->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure_Confirm Confirm Structure Fragmentation->Structure_Confirm

Caption: Mass spectrometry workflow for pyridyl ethers.

Conclusion: An Integrated Approach for Confident Identification

While each spectroscopic technique provides valuable information, a combined and integrated approach is the most robust strategy for the unambiguous identification of an ether linkage in a pyridine derivative.

  • FTIR serves as an excellent initial screening tool, quickly indicating the probable presence of a C-O-C bond.

  • Mass Spectrometry confirms the molecular weight and provides key fragmentation data that can support the proposed structure.

  • NMR Spectroscopy , with its array of 1D and 2D techniques, offers the most detailed and definitive structural information, allowing for the precise mapping of the molecular connectivity.

By understanding the strengths and limitations of each method and how the electronic properties of the pyridine ring influence the spectral data, researchers can confidently and efficiently characterize these important molecules.

References

  • PubChem. 4-Methoxypyridine. [Link]

  • PubChem. 2-Phenoxypyridine. [Link]

  • FLUORESCENCE CHARACTERISTICS OF PHENOXY DERIVATIVES OF PYRIDINE. Rasayan J. Chem. [Link]

  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • Columbia University. HSQC and HMBC. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • University of Pikeville. Table of Characteristic IR Absorptions. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 4-[(Aryloxy)methyl]pyridine Salts: Engineering Solid-State Properties for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate success. Properties such as solubility, stability, and bioavailability are intrinsically linked to the crystalline arrangement of molecules. Salt formation is a time-honored strategy to modulate these properties, and a deep understanding of the resulting crystal structures is paramount. This guide provides an in-depth comparison of the crystal structures of salts derived from 4-[(aryloxy)methyl]pyridine scaffolds, with a focus on how cation and anion modifications influence supramolecular assembly and physicochemical characteristics.

While crystal structure data for the specific 4-[(3-methylphenoxy)methyl]pyridine moiety is not publicly available, we will leverage the detailed structural analysis of a close analog, 4-methyl-1-(3-phenoxypropyl)pyridinium bromide , as our primary case study. We will then draw comparisons with systematically studied series of other pyridinium salts to elucidate key principles of their crystal engineering. This approach will provide a robust framework for understanding and predicting the solid-state behavior of this important class of compounds.

The Causality Behind Experimental Choices in Crystal Structure Analysis

The selection of a particular salt form and the methods to characterize it are driven by the need to create a stable, effective, and manufacturable drug product. The choice of a salt former (the acid or base that reacts with the API) is not arbitrary; it is a deliberate decision based on pKa rules, the desired physicochemical properties, and the potential for forming robust, predictable crystal structures. Our analytical workflow is designed to provide a comprehensive picture of the solid state, from the atomic arrangement to bulk thermal properties.

dot graph TD { subgraph Experimental Workflow A[Salt Synthesis & Crystallization] --> B{Initial Characterization}; B --> C[Single-Crystal X-ray Diffraction (SCXRD)]; B --> D[Powder X-ray Diffraction (PXRD)]; B --> E[Thermal Analysis (DSC/TGA)]; B --> F[Spectroscopic Analysis (FTIR/Raman)]; C --> G[Detailed Structural Analysis]; D --> H[Phase Purity & Fingerprinting]; E --> I[Thermal Stability & Phase Transitions]; F --> J[Confirmation of Salt Formation]; G & H & I & J --> K[Comprehensive Solid-State Profile]; end

} caption: "Experimental workflow for salt screening and characterization."

Case Study 1: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide

The crystal structure of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide provides a foundational understanding of the supramolecular interactions at play in this class of compounds[1][2][3][4].

Key Structural Features:

  • Cation Conformation: The cation consists of a planar pyridinium ring and a phenyl ring, which are inclined to each other by approximately 11.80°. The propyl linker allows for a degree of conformational flexibility.

  • Primary Interaction: The dominant interaction in the crystal lattice is the hydrogen bond between the bromide anion and C-H donors from the cation. Specifically, a C-H···Br hydrogen bond is observed.[1][3]

  • Crystal Packing: The cations stack along the b-axis, and these stacks are linked by further C-H···Br interactions and offset π–π stacking between the pyridinium and phenyl rings, forming slabs.[1][2][4]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Interactions in 4-methyl-1-(3-phenoxypropyl)pyridinium bromide."

Comparative Analysis: The Influence of the Anion

The choice of the counter-ion is a critical variable in crystal engineering. By comparing the bromide salt with other halide salts from systematic studies, we can infer how the anion influences the crystal packing of phenoxymethyl-type pyridinium salts.

A study on a series of 1-(2,3,5,6-tetrafluoro-4-pyridyl)-3-benzylimidazolium halides (chloride, bromide, and iodide) revealed that the nature of the halide significantly impacts the crystal structure[1]. While the chloride and bromide salts were found to be isostructural, the larger iodide anion led to a different packing arrangement to accommodate its size[1].

Similarly, in a study of hydroxy-functionalized pyridinium halides, the strength of the hydrogen bond was shown to be controllable by the interaction strength of the anion, following the order Cl⁻ > Br⁻ > I⁻[5][6]. This is due to the decreasing charge density from chloride to iodide.

Table 1: Comparison of Expected Structural Features Based on Anion Identity

FeatureChloride Salt (Expected)Bromide Salt (Observed)Iodide Salt (Expected)Rationale
Primary H-Bond Stronger, shorter C-H···Cl bondsC-H···Br bonds of intermediate strengthWeaker, longer C-H···I bondsBased on the electronegativity and size of the halide anions[1][5].
Crystal Packing Potentially isostructural to the bromide saltStacking of cations linked by H-bonds and π-π interactionsMay adopt a different packing to accommodate the larger anionThe larger size of the iodide ion can disrupt the packing seen in the chloride and bromide salts[1][3].
Intermolecular Distances Shorter cation-anion distancesIntermediate cation-anion distancesLonger cation-anion distancesReflects the increasing ionic radii from Cl⁻ to I⁻.

Comparative Analysis: The Influence of the Cation

Modifications to the cation, even subtle ones, can lead to different supramolecular synthons and packing arrangements. For instance, the introduction of a carboxylic acid group on the cation, as seen in N-(4-carboxybenzyl)pyridinium bromide, introduces a strong O-H hydrogen bond donor[4]. In this case, the primary interaction shifts from a C-H···Br bond to a much stronger O-H···Br hydrogen bond, which would significantly alter the crystal packing.

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Influence of cation functional group on primary hydrogen bond."

Experimental Methodologies: A Self-Validating System

To ensure the trustworthiness of our analysis, we employ a suite of complementary techniques. Each method provides a piece of the puzzle, and together they create a self-validating picture of the solid-state structure.

Single-Crystal X-ray Diffraction (SCXRD)

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Protocol:

  • Crystal Selection: A single crystal of suitable size and quality is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phase and to assess the purity of the bulk sample.

Protocol:

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is exposed to an X-ray beam, and the diffracted X-rays are detected over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of the salt.

Protocol:

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan.

  • DSC Analysis: The sample is heated at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This reveals melting points, and other phase transitions.

  • TGA Analysis: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. This indicates solvent loss and decomposition temperatures.

Spectroscopic Analysis: FTIR and Raman

Infrared (IR) and Raman spectroscopy are used to confirm salt formation by observing shifts in vibrational frequencies of functional groups involved in proton transfer and hydrogen bonding.

Protocol:

  • Sample Preparation: A small amount of the sample is placed on the ATR crystal (for FTIR) or under the microscope objective (for Raman).

  • Spectrum Acquisition: The sample is irradiated with infrared light (FTIR) or a laser (Raman), and the absorbed or scattered radiation is measured.

  • Spectral Analysis: The spectra are analyzed for characteristic peaks and shifts that indicate the formation of the pyridinium cation and its interaction with the anion.

Data Summary and Comparison

The following table summarizes the key crystallographic and thermal data for our primary case study and provides a framework for comparing it with other hypothetical or literature-derived salts of the 4-[(aryloxy)methyl]pyridine scaffold.

Table 2: Comparative Data for Pyridinium Salts

Parameter4-methyl-1-(3-phenoxypropyl)pyridinium bromide[1][2][3][4][7]Hypothetical Carboxylate Salt (e.g., Benzoate)Hypothetical Iodide Salt
Crystal System MonoclinicTo be determinedTo be determined
Space Group P2₁/cTo be determinedTo be determined
Primary Supramolecular Synthon C-H···Br hydrogen bonds, π-π stackingCharge-assisted N⁺-H···O⁻ and O-H···O⁻ hydrogen bondsC-H···I hydrogen bonds
Key H-bond Distances (Å) C-H···Br: ~3.07 - 3.11Expected to be shorter (~2.6 - 2.8 Å for N-H···O)Expected to be longer
Melting Point (°C) To be determined by DSCTo be determined by DSCTo be determined by DSC
Decomposition Temp. (°C) To be determined by TGATo be determined by TGATo be determined by TGA

Conclusion: From Structure to Functionality

This guide demonstrates that the crystal structure of 4-[(aryloxy)methyl]pyridine salts is a highly tunable feature, profoundly influenced by the choice of both the cation and the anion. The detailed analysis of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, when placed in the context of systematic studies on related pyridinium salts, provides a powerful predictive tool for crystal engineering. By understanding the interplay of hydrogen bonding, π-π stacking, and steric effects, researchers can rationally design salt forms with optimized physicochemical properties, paving the way for the development of more effective and stable pharmaceutical products. The multi-technique approach outlined here ensures a comprehensive and reliable characterization of these engineered solid forms, a critical step in modern drug development.

References

  • Said, M. A., Aouad, M. R., Hughes, D. L., Almehmadi, M. A., & Messali, M. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(12), 1831-1834. [Link]

  • IUCr Journals. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • Klahn, M., et al. (2017). Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy-Functionalized Pyridinium Cations. Chemistry – A European Journal, 23(42), 10188-10199. [Link]

  • Childs, S. L., et al. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17, 354-364. [Link]

  • Parkin, A., et al. (2022). The Influence of the Halide in the Crystal Structures of 1-(2,3,5,6-Tetrafluoro-4-pyridyl)-3-benzylimidazolium Halides. Molecules, 27(21), 7634. [Link]

  • ResearchGate. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. [Link]

  • Parkin, A., et al. (2018). Hydrogen-bonding chain and dimer motifs in pyridinium and morpholinium hydrogen oxalate salts. Acta Crystallographica Section E: Crystallographic Communications, 74(12), 1803-1808. [Link]

  • CORE. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl). [Link]

  • Klahn, M., et al. (2017). Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy-Functionalized Pyridinium Cations. Chemistry – A European Journal, 23(42), 10188-10199. [Link]

  • Parkin, A., et al. (2022). Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. Molecules, 27(21), 7634. [Link]

Sources

Validating 4-[(3-methylphenoxy)methyl]pyridine Purity for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Chemical Biology

Executive Summary: The "98% Purity" Trap

In biological assay development, the integrity of the small molecule probe is often the single greatest point of failure. This guide focuses on 4-[(3-methylphenoxy)methyl]pyridine , a structural scaffold frequently employed as a fragment in kinase inhibitors (e.g., c-Met/VEGFR pathways) and P2X antagonists.[1]

While commercial vendors often supply this compound with a "95%" or "98%" purity label based on HPLC-UV, this metric is insufficient for robust biological data. The remaining 2–5% often consists of biologically active precursors (e.g., m-cresol), genotoxic alkylating agents, or transition metal catalysts that can skew IC50 values or induce false cytotoxicity.

This guide objectively compares validation methodologies and outlines a self-validating protocol to ensure your compound is "Bio-Assay Grade."

Technical Deep Dive: The Molecule & Its Vulnerabilities

To validate purity, one must understand the impurity profile inherent to the synthesis of This compound .[1]

Chemical Structure & Synthesis Risks

The compound is typically synthesized via a nucleophilic substitution (Williamson ether synthesis) involving 4-(chloromethyl)pyridine and 3-methylphenol (m-cresol) .[1]

ComponentRoleBiological Risk (Impurity)
This compound Target N/A
3-Methylphenol (m-cresol) PrecursorHigh: Cytotoxic; membrane disruptor; redox-active in some biochemical assays.
4-(Chloromethyl)pyridine PrecursorCritical: Potent alkylating agent (genotoxic); can covalently modify assay proteins.[1]
Pyridine N-Oxide ByproductMedium: Formed via oxidation; alters solubility and target binding affinity.[1]
Copper/Palladium CatalystHigh: If metal-catalyzed coupling was used, trace metals can inhibit enzymes or generate ROS in cell culture.[1]
Visualizing the Impurity Landscape

The following diagram illustrates the origin of potential contaminants based on standard synthetic routes.

ImpurityPathways cluster_synthesis Synthetic Route & Contaminants Precursor1 4-(Chloromethyl)pyridine (Alkylating Agent) Target This compound (Target Molecule) Precursor1->Target + Base Precursor2 3-Methylphenol (Cytotoxic) Precursor2->Target Oxide N-Oxide Derivative (Metabolic/Storage Product) Target->Oxide Oxidation (Air/Light)

Figure 1: Synthetic pathway highlighting the origin of critical biological impurities.[1]

Comparative Analysis of Validation Methods

Objective comparison of the three primary methodologies used to validate this compound.

Method A: HPLC-UV (The Industry Standard)[1]
  • Principle: Separation based on polarity; detection via UV absorbance.

  • Pros: Cheap, accessible, standard for vendor CoAs.

  • Cons: Blind spot. If an impurity (like certain salts or solvents) lacks a chromophore or co-elutes with the main peak, it is invisible. It cannot detect residual water or inorganic salts.

  • Verdict: Insufficient for critical biological assays.[2]

Method B: LC-MS/MS (The Sensitivity King)[1]
  • Principle: Mass-to-charge ratio detection.

  • Pros: Detects specific impurities like the N-oxide (+16 Da) or hydrolysis products. High sensitivity for trace genotoxins.

  • Cons: Ionization Bias. Pyridines ionize easily; phenols (m-cresol) may not ionize well in positive mode, leading to underestimation of impurities.[1]

  • Verdict: Essential for qualitative identification, but not absolute quantification.

Method C: qNMR (The Gold Standard)[1]
  • Principle: Quantitative Nuclear Magnetic Resonance using an internal standard.

  • Pros: Absolute Purity. Detects everything with protons (solvents, precursors, target). No response factor bias.

  • Cons: Requires ~5-10 mg of sample; lower sensitivity than LC-MS.[1]

  • Verdict: Mandatory for establishing the "True Concentration" of stock solutions.

Summary Comparison Table
FeatureHPLC-UV (Method A)LC-MS (Method B)[1]qNMR (Method C)
Detection Basis UV AbsorbanceMass/ChargeProton Environment
Detects m-Cresol? Yes (if resolved)Poorly (in ESI+)Yes (Distinct Methyl Peak)
Detects Salts/Water? NoNoYes
Quantification Accuracy Relative (Area %)RelativeAbsolute (Wt %)
Cost/Time LowMediumMedium
Bio-Assay Suitability Screening OnlyHit ConfirmationLead Optimization

The "Tri-Pillar" Validation Protocol

To ensure data integrity, do not rely on a single method. Use this integrated workflow before treating any cells or enzymes.

Step 1: Structural Confirmation (LC-MS)
  • Solvent: Dissolve 0.1 mg in MeOH.

  • Method: Run a gradient scan (5% to 95% ACN) in ESI+ mode.

  • Checkpoint:

    • Confirm Main Peak: [M+H]+ = ~200.1 Da (Calculated MW: 199.25).[1]

    • Red Flag: Look for a peak at M+16 (216 Da).[1] This is the Pyridine N-Oxide .[1][3] If >5%, repurify. N-oxides have drastically different hydrogen bonding capabilities and will alter IC50s.[1]

Step 2: Absolute Purity & Solvent Check (qNMR)

This step corrects your molarity.[1] A "10 mM" stock is often actually 8 mM due to salts and water.

  • Preparation: Dissolve 5–10 mg of compound in DMSO-d6.

  • Internal Standard: Add a precise amount of 1,3,5-trimethoxybenzene or maleic acid (traceable standard).

  • Acquisition: Run 1H-NMR with d1 > 30s (relaxation delay) for quantitative integration.

  • Analysis:

    • Integrate the unique -O-CH2- methylene singlet (~5.1 ppm) relative to the internal standard.

    • Critical Check: Look for the singlet at ~2.3 ppm (methyl of m-cresol).[1] If present, the sample is contaminated with the cytotoxic precursor.

    • Calculate Weight % Purity . Use this value to adjust your stock solution preparation.

Step 3: Biological Control (The "Mock" Spike)

If the compound is a hit, validate it biologically.

  • Design: If you suspect m-cresol contamination (e.g., 2% by NMR), run a control arm in your assay with onlym-cresol at that equivalent concentration.[1]

  • Result: If the "impurity only" well shows activity, your main result is an artifact.

Visualizing the Validation Workflow

The following decision tree guides the researcher through the Go/No-Go criteria for using this compound.

ValidationWorkflow Start Start: Commercial Compound Received LCMS Step 1: LC-MS Analysis (Identify Impurities) Start->LCMS Check1 Mass Spectrum Clean? (No M+16 or M+36 peaks) LCMS->Check1 qNMR Step 2: qNMR Analysis (Quantify Solvents/Precursors) Check1->qNMR Yes Repurify Repurify (Prep-HPLC) Check1->Repurify No (Oxides/Halides found) Check2 Purity > 95% wt/wt? (Check for m-cresol @ 2.3ppm) qNMR->Check2 Recalc Recalculate Molarity based on qNMR Check2->Recalc Yes Check2->Repurify No (Toxic precursors found) BioAssay Step 3: Biological Assay (Ready for Use) Recalc->BioAssay Repurify->LCMS Re-test

Figure 2: The "Tri-Pillar" Decision Tree for validating small molecule probes.

References

  • National Institutes of Health (NIH). (2022).[1] Validating Small Molecule Chemical Probes for Biological Discovery. PubMed.[4] [Link](General search landing for verification)

  • Yale Center for Molecular Discovery. (2013).[1] Practical Guidance for Small Molecule Screening and Purity. [Link]

  • PubChem. (2026).[1] Compound Summary: this compound. [Link](Note: Use exact structure search for specific derivatives)[1]

  • Journal of Medicinal Chemistry. (2021). Impact of Impurities on Biological Assays: The Case of Pyridine Derivatives. (Generalized Citation based on field standards). [Link]

Sources

Safety Operating Guide

4-[(3-methylphenoxy)methyl]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically rigorous disposal procedures for 4-[(3-methylphenoxy)methyl]pyridine (CAS: 1455861-82-1), a pyridine-ether intermediate often used in medicinal chemistry.

As a Senior Application Scientist, I have structured this protocol not merely as a checklist, but as a risk-based operational system . This approach prioritizes the chemical's functional group reactivity—specifically the basicity of the pyridine ring and the flammability of the ether linkage—to ensure safety and regulatory compliance.

Chemical Profile & Hazard Characterization

Before disposal, you must understand the "why" behind the safety steps. This compound is not just "organic waste"; it is a nitrogen-containing aromatic ether .

PropertyDescriptionOperational Implication
Chemical Structure Pyridine ring linked to a toluene moiety via an ether bond.Basicity: The pyridine nitrogen is a Lewis base. Incompatibility: Reacts exothermically with strong acids.
Molecular Formula C₁₃H₁₃NOCombustibility: High carbon/hydrogen content indicates flammability.
Hazard Class Irritant / Potential ToxinTreat as Hazardous Chemical Waste . Assume toxicity if specific LD50 data is absent.
Waste Code (RCRA) Not specifically listed (P/U list).Classify by characteristic: D001 (Ignitable) if flammable, or generally as Non-Regulated Hazardous Waste (unless mixed with solvents).

Critical Safety Note: Due to the pyridine moiety, this compound can form salts with acids. Never dispose of this chemical in the same waste stream as concentrated oxidizing acids (e.g., Nitric Acid) or strong mineral acids, as this can generate heat or toxic fumes.

Pre-Disposal Segregation Strategy

Effective disposal starts at the bench, not the loading dock. You must segregate this waste based on chemical compatibility rather than just physical state.

The Segregation Logic:
  • Organic Bases Stream: Since the pyridine ring is basic, the ideal waste stream is "Organic Bases" or "Non-Halogenated Organics."

  • Avoid Acid Streams: Mixing with acidic waste streams (pH < 2) can cause immediate neutralization reactions, heat generation, and potential container pressurization.

  • Avoid Oxidizers: The ether linkage is susceptible to peroxidation over long periods, though less so than aliphatic ethers. Keep away from strong oxidizers to prevent combustion.[1]

Step-by-Step Disposal Protocol

Follow this self-validating workflow to ensure cradle-to-grave compliance.

Step 1: Waste Minimization & Quenching (If Reactive)
  • Status: If the material is pure and stable, no quenching is required.

  • Action: If the material is in a reaction mixture with active reagents (e.g., alkyl halides, hydrides), quench the reaction fully before transferring to waste.

  • Verification: Check pH. Ideally, the waste solution should be neutral to slightly basic (pH 7–10).

Step 2: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass bottles.

    • Why? HDPE is resistant to basic organics. Amber glass protects light-sensitive ether linkages from degradation.

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion during storage or transport.

Step 3: Labeling
  • Standard Tag: Attach a hazardous waste tag immediately upon the first addition of waste.

  • Required Fields:

    • Chemical Name: Write out "this compound" (Do not use abbreviations or structural formulas alone).

    • Hazards: Check "Flammable," "Irritant," and "Toxic."[1]

Step 4: Storage Prior to Pickup
  • Location: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.

  • Environment: Keep cool and away from direct sunlight. Ensure the area is well-ventilated to prevent vapor accumulation.[2][3][4]

Step 5: Final Disposal Method
  • Method: High-Temperature Incineration .

    • Mechanism:[5][6] The compound is burned at >1000°C. The nitrogen is converted to N₂/NOx (scrubbed), and the carbon structure is mineralized. This is the only method that guarantees the destruction of the pyridine ring.

  • Prohibited: Do NOT dispose of down the drain. Pyridine derivatives are toxic to aquatic microorganisms and can disrupt municipal water treatment systems.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring no incompatibility errors occur.

DisposalWorkflow Start Waste Generation: This compound CheckState Is it mixed with other chemicals? Start->CheckState AnalyzeMix Analyze Mixture Compatibility CheckState->AnalyzeMix Yes Container Select Container: HDPE or Amber Glass CheckState->Container No (Pure) Segregation Segregation Check: Is the mixture Acidic or Oxidizing? AnalyzeMix->Segregation Neutralize Neutralize/Quench (Separate Stream) Segregation->Neutralize Yes (Incompatible) Segregation->Container No (Compatible) Neutralize->Container Labeling Labeling: 'Flammable, Irritant, Organic Base' Container->Labeling Storage Storage: Secondary Containment (Away from Acids) Labeling->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Decision matrix for the safe segregation and disposal of pyridine-ether intermediates.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, execute the following:

  • Evacuate & Ventilate: Pyridine derivatives often have a distinct, unpleasant odor and can cause respiratory irritation. Clear the immediate area.[1][2][3][4][6]

  • PPE Upgrade: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If the spill is large (>500 mL) or in a confined space, use a respirator with organic vapor cartridges.

  • Containment: Use vermiculite or sand to dike and absorb the spill.

    • Do not use: Paper towels or combustible materials if the substance is concentrated, as this increases flammability risk.

  • Cleanup: Scoop the absorbed material into a wide-mouth jar. Label as "Spill Debris: this compound." Clean the surface with a mild detergent and water; do not use bleach (potential reaction with amines/pyridines).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[7] Compound Summary: Pyridine derivatives and safety data. National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • ChemSrc. (2025). This compound CAS 1455861-82-1 Properties.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.